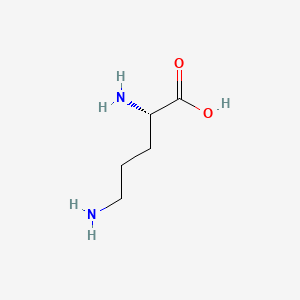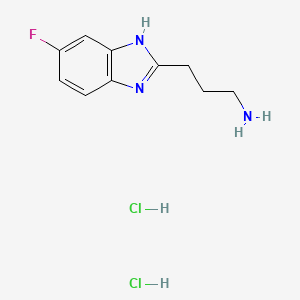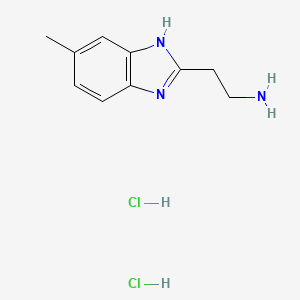
(R)-2-Methoxymethoxy-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methoxymethoxy-1-propanol is an organic compound with the molecular formula C5H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methoxymethoxy-1-propanol typically involves the following steps:
Starting Material: The synthesis often begins with ®-propylene oxide, which is a chiral epoxide.
Methoxymethylation: The propylene oxide undergoes a methoxymethylation reaction. This can be achieved by reacting the epoxide with methanol in the presence of an acid catalyst, such as sulfuric acid, to form ®-2-methoxymethoxy-1-propanol.
Purification: The product is then purified using standard techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of ®-2-Methoxymethoxy-1-propanol may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Types of Reactions:
Oxidation: ®-2-Methoxymethoxy-1-propanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halides in the presence of a base can replace the methoxymethyl group with a halogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products:
Oxidation: ®-2-Methoxymethoxy-1-propanal or ®-2-Methoxymethoxy-1-propanoic acid.
Reduction: ®-2-Methoxy-1-propanol.
Substitution: ®-2-Halopropanol derivatives.
Chemistry:
Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Intermediate: Acts as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Potential use in the synthesis of chiral drugs, where the specific configuration of the molecule is crucial for biological activity.
Biochemical Research: Utilized in studies involving enzyme-catalyzed reactions due to its chiral nature.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Coatings and Adhesives: Incorporated into formulations for coatings and adhesives to improve performance characteristics.
Mécanisme D'action
The mechanism by which ®-2-Methoxymethoxy-1-propanol exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
(S)-2-Methoxymethoxy-1-propanol: The enantiomer of ®-2-Methoxymethoxy-1-propanol, with opposite chiral configuration.
2-Methoxy-1-propanol: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
1-Methoxy-2-propanol: A positional isomer with the methoxy group on a different carbon atom.
Uniqueness: ®-2-Methoxymethoxy-1-propanol is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other isomers. This makes it particularly valuable in applications requiring stereospecific interactions.
Propriétés
IUPAC Name |
(2R)-2-(methoxymethoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(3-6)8-4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXFEKPXUXDQS-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818478.png)

![potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7818500.png)




![2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818541.png)
